molecular formula C19H19F2N5O2 B11254465 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11254465
M. Wt: 387.4 g/mol
InChI Key: XFFGRBIRUYMUDO-UHFFFAOYSA-N
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Description

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tetrazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like sodium hydroxide and alkyl halides are commonly employed.

Major Products:

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathways.

Comparison with Similar Compounds

    Fluconazole: A triazole antifungal drug with a similar difluorophenyl group.

    Indole Derivatives: Compounds with similar biological activities and pharmacological properties.

Uniqueness: N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of a tetrazole ring and phenoxyacetamide moiety, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C19H19F2N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H19F2N5O2/c1-12(2)13-3-6-15(7-4-13)28-11-19(27)22-10-18-23-24-25-26(18)14-5-8-16(20)17(21)9-14/h3-9,12H,10-11H2,1-2H3,(H,22,27)

InChI Key

XFFGRBIRUYMUDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F

Origin of Product

United States

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